1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride

Description

Overview of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride

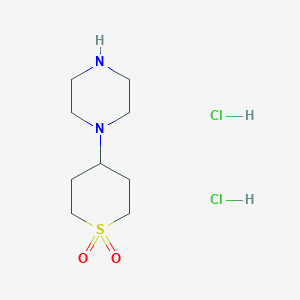

This compound is a synthetic organic compound characterized by its unique molecular architecture. The structure comprises two distinct moieties: a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) and a tetrahydro-2H-thiopyran-4-yl group substituted with a 1,1-dioxido functional group. The dihydrochloride counterions suggest enhanced solubility and stability in aqueous environments. This compound belongs to the broader class of piperazine derivatives, which are widely studied in medicinal chemistry for their potential therapeutic applications.

The molecular formula is C₉H₁₈Cl₂N₂O₃S , with a molecular weight of approximately 259.24 g/mol (excluding chloride ions). The tetrahydrothiopyran moiety introduces sulfur and oxygen atoms, contributing to its electronic and steric properties. The dioxido group (S=O) is a critical feature, as it influences reactivity and potential interactions with biological targets.

Historical Context and Discovery

While the exact discovery date of this compound remains undocumented in publicly available literature, its development aligns with broader trends in piperazine-based drug design. Piperazine derivatives have been explored since the mid-20th century for their pharmacological properties, including antipsychotic, antihistaminic, and anti-inflammatory activities. The integration of sulfur-containing heterocycles like thiopyran into piperazine frameworks emerged as a strategy to modulate bioavailability and target specificity.

Synthetic methods for analogous compounds often involve nucleophilic substitution or coupling reactions. For example, piperazine derivatives are frequently synthesized through alkylation or acylation of the amine nitrogen atoms, followed by functionalization of the thiopyran ring. The dihydrochloride salt form is typically introduced via acidification with hydrochloric acid to enhance stability and solubility.

Relevance in Contemporary Chemical Research

This compound is of interest in contemporary research due to its structural complexity and potential applications in drug discovery. Key areas of focus include:

Properties

IUPAC Name |

4-piperazin-1-ylthiane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.2ClH/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMINCFYOKNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-20-7 | |

| Record name | 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine moiety linked to a tetrahydrothiopyran derivative. Its molecular formula is with a molecular weight of 250.25 g/mol. The structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrothiopyran derivatives with piperazine under controlled conditions. The yield and purity can vary based on the reaction parameters, such as temperature and solvent used.

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 320 mg | Tetrahydrofuran, 10-35°C, Inert atmosphere | Requires purification via silica gel chromatography |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives. For instance, piperazine-based oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation in lung cancer cells (A549) with values ranging from 11.20 to 59.61 µg/mL for different derivatives .

Antifilarial Activity

The compound's structural similarity to known antifilarial agents suggests potential efficacy against filarial infections. Research indicates that piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities, making them promising candidates for further development in antifilarial therapies .

The biological activity can be attributed to the interaction with specific molecular targets within cells. For example, compounds that inhibit the Sonic Hedgehog signaling pathway have been associated with anticancer effects. The inhibition of this pathway is crucial for treating cancers such as basal cell carcinoma and medulloblastoma .

Case Studies

Several studies have evaluated the biological effects of similar compounds:

- Antioxidant Activity : A study on oxadiazole derivatives demonstrated moderate antioxidant effects compared to standard antioxidants like butylated hydroxyanisole (BHA) .

- Cytotoxicity Studies : Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- Molecular Docking Studies : Docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds derived from tetrahydro-2H-thiopyran. For instance, a study investigated the antimicrobial activity of various derivatives, including those similar to 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride. The results indicated strong activity against various strains of Candida spp., with minimum inhibitory concentration (MIC) values ranging from 0.98 to 15.62 μg/ml for certain derivatives .

Data Table: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/ml) | Activity Against |

|---|---|---|

| Compound A | 1.95 - 15.62 | Candida spp. |

| Compound B | 7.81 - 62.5 | Gram-positive bacteria |

| Compound C | <15.62 | Clinical Candida strains |

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been explored in several studies. Notably, compounds related to the tetrahydrothiopyran structure demonstrated significant anticonvulsant activity in animal models, particularly in the pentylenetetrazole-induced seizure model. For example, compounds showed protective effects without impairing motor skills in the rotarod test .

Case Study: Anticonvulsant Screening

In a specific study, six derivatives were evaluated for their anticonvulsant activities. The findings revealed that certain compounds exhibited statistically significant protection against seizures at varying dosages, indicating a promising avenue for further research into their therapeutic potential .

Synthetic Chemistry Applications

The compound also plays a role in synthetic chemistry as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing novel pharmaceuticals and agrochemicals.

Example Reaction Pathway

One notable application involves its use in synthesizing piperazine-containing polymers through anionic polymerization methods. This approach leverages the polar nature of the piperazine unit to enhance solubility and reactivity with hydrocarbon solvents, facilitating the creation of well-defined polyisoprene structures .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochlorides

Structural and Functional Differences

Piperazine dihydrochlorides are widely studied for their pharmacological versatility. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : The target compound’s sulfone group (S=O) increases polarity and hydrogen-bonding capacity compared to aryl-substituted analogues like Trimetazidine. This may enhance solubility but reduce blood-brain barrier penetration .

- Lipophilicity : Trimetazidine’s trimethoxybenzyl group confers high lipophilicity, favoring membrane interaction in cardiovascular tissues . In contrast, SA-4503’s phenethyl and phenylpropyl groups balance lipophilicity and receptor selectivity for sigma-1 agonism .

- Pharmacological Targets : While GBR 12783 targets dopamine transporters, 1-(4-chlorophenyl)piperazine dihydrochloride modulates serotonin receptors, highlighting substituent-driven selectivity .

Preparation Methods

Starting Material: 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

The synthesis often begins with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, which can be converted into a reactive sulfonate intermediate suitable for nucleophilic substitution.

Conversion to Methanesulfonate Derivative

A common activation method involves converting the hydroxy group to a methanesulfonate ester (mesylate) using methanesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane solvent.

| Parameter | Details |

|---|---|

| Reactants | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, methanesulfonyl chloride, triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Yield | 75-95% |

| Work-up | Quenched with saturated ammonium chloride, washed with sodium bicarbonate and brine, dried over sodium sulfate, concentrated |

| Product | 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate (white solid) |

This step yields the activated mesylate intermediate with high efficiency, typically 75-95% yield, which is crucial for subsequent nucleophilic substitution steps.

Nucleophilic Substitution with Piperazine

The piperazine moiety is introduced via nucleophilic substitution of the mesylate intermediate with piperazine. This reaction generally proceeds under mild conditions, often in dichloromethane or other suitable solvents, sometimes with added base to facilitate the reaction.

Reaction Conditions

- Piperazine is reacted with the mesylate intermediate.

- The reaction is performed at ambient to slightly elevated temperatures.

- The use of acid scavengers or bases (e.g., triethylamine) can improve yield and reaction rate.

Purification

The crude product is purified by standard chromatographic techniques such as flash chromatography on silica gel, often using ethyl acetate/hexanes gradients. The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

| Parameter | Details |

|---|---|

| Reactants | 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate, piperazine |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | Room temperature to 50 °C |

| Reaction Time | Several hours to overnight |

| Purification | Flash chromatography (silica gel, EtOAc/hexanes gradient) |

| Final Form | Dihydrochloride salt |

This step yields the target compound with high purity and moderate to good yields depending on reaction optimization.

Alternative Synthetic Approaches and Catalytic Methods

Microwave-assisted synthesis has been reported to accelerate related nucleophilic substitution reactions involving tetrahydrothiopyran derivatives, using reagents such as tributylphosphine and azodicarbonyl dipiperidine in toluene. This method provides rapid reaction times (minutes) and good yields (~76%) for analogous compounds, suggesting potential for adaptation to the target compound synthesis.

Summary of Key Reaction Steps and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy group activation to mesylate | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 3 h | 75-95 | High purity mesylate intermediate |

| Nucleophilic substitution with piperazine | Piperazine, DCM or THF, RT to 50 °C, several hours | Moderate to high | Formation of piperazine adduct |

| Purification and salt formation | Flash chromatography, acid treatment for dihydrochloride salt | - | Final pure product |

| Microwave-assisted alternative | Tributylphosphine, azodicarbonyl dipiperidine, toluene, 150 °C, 15 min | ~76 | Rapid synthesis for related compounds |

Research Findings and Considerations

- The mesylate intermediate is critical for efficient nucleophilic substitution.

- Reaction temperature and solvent choice impact yield and purity.

- Purification by flash chromatography ensures removal of side products.

- Formation of the dihydrochloride salt enhances compound stability and handling.

- Microwave-assisted methods offer promising alternatives for rapid synthesis but require further adaptation for this specific compound.

Q & A

Basic: What are the key considerations for synthesizing 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride?

Methodological Answer:

Synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups on intermediates. For example, piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (40–70°C) with sonication to ensure homogeneity . Post-reaction purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is critical to isolate high-purity products .

Advanced: How can structural contradictions in NMR data for piperazine derivatives be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from conformational flexibility or residual solvents. Use deuterated DMSO or CDCl₃ for improved resolution, and compare experimental data with computational predictions (DFT-based NMR simulations). For instance, in , the ^1H NMR of a piperazine carbothioamide showed broad singlet peaks due to NH exchange, resolved by heating the sample or using DMSO-d₆ . Multiplicity analysis (e.g., coupling constants) and 2D NMR (COSY, HSQC) further clarify ambiguous assignments .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- LC/MS (ESI+): Confirms molecular weight (e.g., HRMS with <5 ppm error) and detects impurities .

- ¹H/¹³C NMR: Assigns proton environments (e.g., piperazine ring protons at δ 3.0–4.0 ppm) and carbon backbone .

- Elemental Analysis: Validates stoichiometry (e.g., Cl⁻ content in dihydrochloride salts).

- TGA/DSC: Assess thermal stability and hydrate/solvate formation .

Advanced: How can researchers optimize yield in multi-step piperazine syntheses?

Methodological Answer:

- Reagent Stoichiometry: Use a 10–20% excess of nucleophiles (e.g., 4-(pyridin-4-yl)piperazine) to drive reactions to completion .

- Temperature Control: Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions like over-alkylation .

- Workup Strategies: Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted starting materials, while MgSO₄ drying prevents hydrolysis .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hygroscopic degradation or oxidation. Purity (>95%) is maintained by avoiding freeze-thaw cycles and acidic/aqueous environments . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: How can computational modeling aid in target identification for this compound?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding affinities to enzymes like phosphoglycerate dehydrogenase (PHGDH) .

- ADMET Prediction: Tools like SwissADME estimate solubility (LogS), BBB permeability, and CYP450 interactions based on structural descriptors (e.g., TPSA, LogP) .

- MD Simulations: Analyze conformational dynamics of the thiopyran-piperazine core in aqueous vs. lipid bilayer environments .

Basic: What are the common solvent systems for recrystallizing piperazine dihydrochlorides?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO for high solubility, followed by anti-solvent addition (e.g., diethyl ether) to induce crystallization .

- Aqueous Mixtures: Methanol/water (7:3) or ethanol/water (1:1) for slow evaporation at 4°C .

Advanced: How to address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch Variability Testing: Compare IC₅₀ values across synthetic batches using standardized assays (e.g., PHGDH inhibition ).

- Aggregation Screening: Use dynamic light scattering (DLS) to detect colloidal aggregates that cause false positives .

- Metabolite Profiling: LC-HRMS identifies degradation products (e.g., oxidation of thiopyran to sulfone) that may interfere with bioactivity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (splash risk category 2A) .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How to design SAR studies for thiopyran-piperazine analogs?

Methodological Answer:

- Core Modifications: Introduce substituents (e.g., CF₃, OMe) at the thiopyran 4-position to probe steric/electronic effects on target binding .

- Bioisosteric Replacement: Replace sulfone with sulfonamide or phosphonate groups to enhance solubility .

- In Vivo Validation: Use rodent models to correlate structural changes with pharmacokinetic parameters (e.g., Cmax, t½) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.